3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
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Overview
Description
3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione is a complex organic compound that features an indole moiety, a trifluoromethyl group, and a pyrrolidine-2,5-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.
Major Products
The major products formed from these reactions include oxindole derivatives, various amine derivatives, and substituted indole compounds .
Scientific Research Applications
3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity . The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets . The pyrrolidine-2,5-dione structure contributes to the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like tryptophan and serotonin share the indole moiety and exhibit similar biological activities.
Trifluoromethyl Compounds: Molecules such as fluoxetine and celecoxib contain the trifluoromethyl group, contributing to their pharmacological properties.
Pyrrolidine-2,5-dione Derivatives: Compounds like thalidomide and lenalidomide feature the pyrrolidine-2,5-dione structure and are known for their therapeutic effects.
Uniqueness
What sets 3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione apart is the combination of these three distinct moieties in a single molecule, resulting in unique chemical and biological properties .
Properties
Molecular Formula |
C22H20F3N3O2 |
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Molecular Weight |
415.4 g/mol |
IUPAC Name |
3-[2-(5-methyl-1H-indol-3-yl)ethylamino]-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H20F3N3O2/c1-13-6-7-17-15(10-13)14(12-27-17)8-9-26-18-11-20(29)28(21(18)30)19-5-3-2-4-16(19)22(23,24)25/h2-7,10,12,18,26-27H,8-9,11H2,1H3 |
InChI Key |
OOMNOFGNBXCQKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCNC3CC(=O)N(C3=O)C4=CC=CC=C4C(F)(F)F |
Origin of Product |
United States |
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